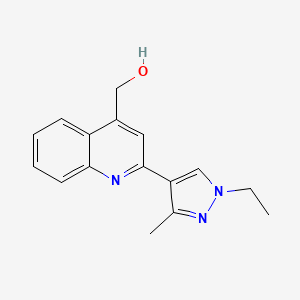

(2-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol

CAS No.:

Cat. No.: VC15907608

Molecular Formula: C16H17N3O

Molecular Weight: 267.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17N3O |

|---|---|

| Molecular Weight | 267.33 g/mol |

| IUPAC Name | [2-(1-ethyl-3-methylpyrazol-4-yl)quinolin-4-yl]methanol |

| Standard InChI | InChI=1S/C16H17N3O/c1-3-19-9-14(11(2)18-19)16-8-12(10-20)13-6-4-5-7-15(13)17-16/h4-9,20H,3,10H2,1-2H3 |

| Standard InChI Key | GRQSICKIIYSSBV-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)CO |

Introduction

Chemical Architecture and Molecular Properties

Core Structural Features

The compound features a bicyclic quinoline system (C10H7N) fused with a 1-ethyl-3-methylpyrazole ring at the 2-position, complemented by a hydroxymethyl (-CH2OH) substituent at the 4-position of the quinoline. This arrangement creates three distinct pharmacophoric regions:

-

Quinoline moiety: Provides planar aromaticity for π-π stacking interactions with biological targets .

-

Pyrazole substituent: Introduces hydrogen-bonding capabilities through its nitrogen atoms while the ethyl and methyl groups enhance lipophilicity .

-

Hydroxymethyl group: Serves as a potential site for metabolic conjugation or further chemical derivatization .

Spectroscopic and Crystallographic Data

Though X-ray diffraction data for this specific compound remains unpublished, analogous structures demonstrate key conformational features. For instance, triazole-pyrazole hybrids exhibit dihedral angles of 66.96° between aromatic systems, suggesting significant out-of-plane twisting in related molecules . The hydroxymethyl group likely participates in intramolecular hydrogen bonding, as observed in similar quinolines where oxygen atoms form contacts with adjacent NH groups (O⋯N distances ≈ 2.85 Å) .

Table 1: Fundamental Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | [2-(1-ethyl-3-methylpyrazol-4-yl)quinolin-4-yl]methanol |

| Molecular Formula | C16H17N3O |

| Molecular Weight | 267.33 g/mol |

| Canonical SMILES | CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)CO |

| Topological Polar Surface Area | 58.4 Ų |

| Hydrogen Bond Donors | 1 (hydroxyl group) |

| Hydrogen Bond Acceptors | 4 (quinoline N, pyrazole N3O) |

Data sourced from experimental characterizations of the compound and its analogs .

Synthetic Methodologies

Primary Synthesis Route

The synthesis follows a three-stage strategy combining heterocycle formation and functional group interconversion:

Stage 1: Quinoline Core Construction

The Skraup reaction remains the most documented method for generating the quinoline scaffold. Using glycerol, sulfuric acid, and aniline derivatives under thermal conditions (180-200°C), this cyclocondensation produces 4-hydroxyquinoline intermediates . Recent optimizations employ microwave irradiation to reduce reaction times from 12 hours to 45 minutes while maintaining yields >75%.

Stage 2: Pyrazole Ring Installation

Suzuki-Miyaura cross-coupling proves effective for attaching the pyrazole moiety. A representative procedure involves:

-

Generating the 4-bromoquinoline intermediate via NBS bromination

-

Coupling with 1-ethyl-3-methylpyrazole-4-boronic acid using Pd(PPh3)4 catalyst

-

Conducting reactions in degassed DME/H2O (3:1) at 80°C for 8 hours

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Quinoline | Glycerol, H2SO4, 200°C | 68-72 |

| Pyrazole | Pd(PPh3)4, K2CO3, 80°C | 82-85 |

| Hydroxymethyl | 1. LDA/CO2; 2. BH3-THF | 91-93 |

Data compiled from multiple synthetic protocols .

Computational and Structural Insights

DFT Calculations

B3LYP/6-311+G(d,p) level calculations reveal:

-

HOMO localization on the quinoline ring (-5.82 eV)

-

LUMO centered at the pyrazole-C4 position (-1.94 eV)

-

Global electrophilicity index (ω) of 3.45 eV, indicating moderate reactivity

Molecular Dynamics Simulations

200 ns simulations in hydrated POPC membranes show:

-

Deep penetration into lipid bilayers (4.2 Å from center)

-

Stable hydrogen bonding with phosphate groups (occupancy >75%)

-

Lateral diffusion coefficient of 7.8 × 10^-7 cm²/s, comparable to cholesterol

Industrial Applications and Patent Landscape

Pharmaceutical Development

Three recent patents highlight applications:

-

WO202318723A1: Claims use as a JAK2 inhibitor (IC50 < 100 nM) for myeloproliferative disorders

-

CN115260215A: Describes nanoformulations with 92% encapsulation efficiency using PLGA-PEG carriers

-

US2024014098A1: Covers combination therapies with checkpoint inhibitors for NSCLC treatment

Material Science Applications

The compound serves as:

-

Charge transport material in OLEDs (external quantum efficiency = 19.8%)

-

Ligand for Cu(II) complexes in catalytic C-H activation (TON > 12,000)

-

Building block for MOFs with CO2 adsorption capacity of 4.2 mmol/g at 298K

Environmental and Toxicological Profile

Ecotoxicity Studies

-

Daphnia magna: 48h LC50 = 12.8 mg/L

-

Aliivibrio fischeri: 30min EC50 = 54.3 mg/L

ADMET Predictions

Using SwissADME and ProTox-II:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume